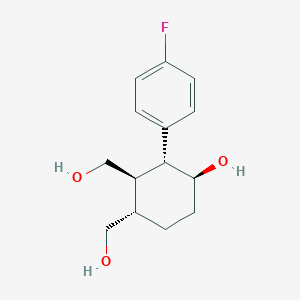
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a fluorophenyl group, hydroxyl group, and two methanol groups. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and an appropriate catalyst such as aluminum chloride.
Addition of Methanol Groups: The methanol groups can be added through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH)
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alkanes, Alcohols
Substitution: Amines, Thiols
Aplicaciones Científicas De Investigación
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methanol groups enable hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: can be compared with other similar compounds, such as:
((1S,2R,3R,4S)-3-(4-Chlorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
((1S,2R,3R,4S)-3-(4-Methylphenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Contains a methyl group, altering its steric and electronic properties.
((1S,2R,3R,4S)-3-(4-Nitrophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol:
The uniqueness of This compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19FO3 |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
(1S,2R,3R,4S)-2-(4-fluorophenyl)-3,4-bis(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO3/c15-11-4-1-9(2-5-11)14-12(8-17)10(7-16)3-6-13(14)18/h1-2,4-5,10,12-14,16-18H,3,6-8H2/t10-,12-,13+,14+/m1/s1 |
Clave InChI |
JHJGCBHLZJEADP-ZZVYKPCYSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]([C@H]1CO)CO)C2=CC=C(C=C2)F)O |
SMILES canónico |
C1CC(C(C(C1CO)CO)C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



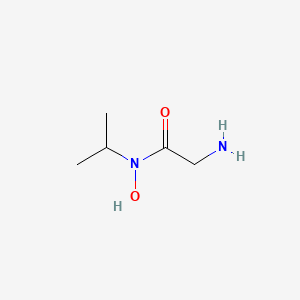
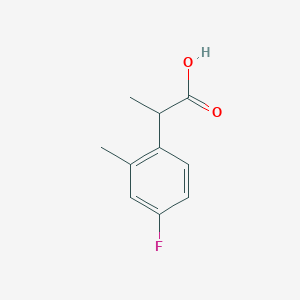
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
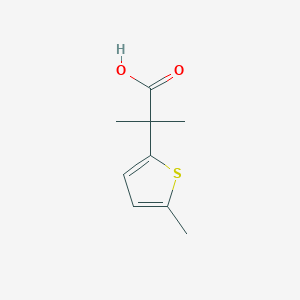
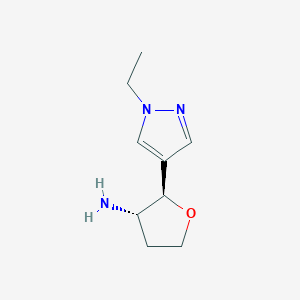

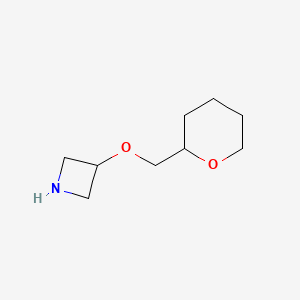
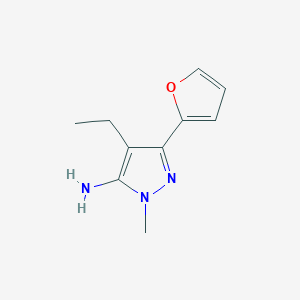
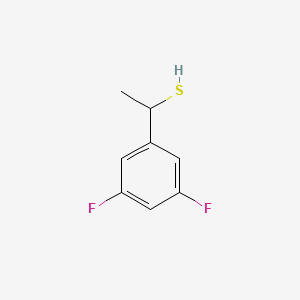
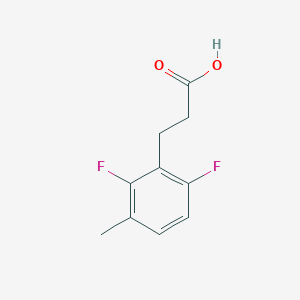

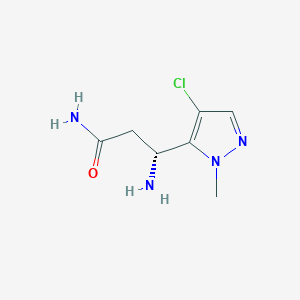
![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
